molecular formula C17H28N2O3S B501636 1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine CAS No. 915924-56-0

1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B501636
CAS No.: 915924-56-0
M. Wt: 340.5g/mol
InChI Key: UBUDSMYRNKBTKE-UHFFFAOYSA-N
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Description

The compound “1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a sulfonyl group attached to a phenyl ring, which is a common motif in many sulfur-containing organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the piperazine ring, and the tert-butyl group. The sulfonyl group is often involved in substitution and elimination reactions . The piperazine ring can participate in various reactions, including those involving its nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Bioactive Compound Synthesis

Compounds structurally related to "1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine" have been synthesized and characterized for their bioactive potential. For instance, the synthesis and characterization of Schiff base compounds with sulfonohydrazide derivatives have shown significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds demonstrated remarkable interaction with Salmon sperm DNA, suggesting their potential as therapeutic agents (Sirajuddin et al., 2013).

Receptor Antagonism

Further research into sulfonamide structures yielded compounds that act as potent adenosine A2B receptor antagonists. A novel synthesis method was developed for the efficient preparation of sulfonamides, leading to compounds with significant potency and selectivity at A2B receptors (Yan et al., 2006). Another study focused on the synthesis of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective 5-HT(1B/1D) antagonists, showcasing their application in developing drugs targeting serotonin receptors (Liao et al., 2000).

Molecular Docking and Antioxidant Activity

Theoretical studies and molecular docking approaches have been applied to Schiff bases and their tautomers to investigate their antioxidant behavior. These studies provide insights into the preferred mechanisms of antioxidant action in various solvents and suggest the significant antioxidant potential of these compounds, indicating their usefulness in designing antioxidant agents (Ardjani & Mekelleche, 2017).

Advanced Organic Synthesis

In organic synthesis, sulfones related to the query compound have been utilized in Julia-Kocienski olefination reactions, providing a method for the synthesis of complex olefins. This research highlights the versatility of sulfones in organic synthesis, enabling the creation of various bioactive molecules (Alonso et al., 2005).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-6-22-15-8-7-14(17(2,3)4)13-16(15)23(20,21)19-11-9-18(5)10-12-19/h7-8,13H,6,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUDSMYRNKBTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157345
Record name 1-[[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-56-0
Record name 1-[[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]sulfonyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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